molecular formula C7H12O3 B2960123 Tert-butyl oxirane-2-carboxylate CAS No. 92223-80-8

Tert-butyl oxirane-2-carboxylate

Cat. No.: B2960123
CAS No.: 92223-80-8
M. Wt: 144.17
InChI Key: DPZMUWXOAMOYDT-UHFFFAOYSA-N
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Description

Tert-butyl oxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a distinctive odor and is primarily used in organic synthesis reactions, especially as an epoxidation reagent in chemical synthesis . The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.

Mechanism of Action

Target of Action

Tert-butyl oxirane-2-carboxylate, also known as a type of oxirane or epoxide, is a reactive compound that can interact with various biological targets. Oxiranes in general are known to interact with proteins and nucleic acids, altering their structure and function .

Mode of Action

The mode of action of this compound involves the opening of its three-membered oxirane ring . This ring-opening can occur through a nucleophilic attack, where a nucleophile, such as a protein or nucleic acid, attacks the electrophilic carbon within the oxirane ring . This reaction leads to the formation of a new covalent bond and the breaking of the strained oxirane ring, resulting in changes to the structure and function of the target molecule .

Biochemical Pathways

The ring-opening reactions of oxiranes can lead to various downstream effects, depending on the nature of the nucleophile involved in the reaction . For instance, if the nucleophile is a protein, the reaction could lead to the modification of the protein’s structure and potentially its function .

Pharmacokinetics

For instance, tert-butyl alcohol, a structurally related compound, is known to be miscible with water, which could potentially impact the bioavailability of this compound .

Result of Action

The result of this compound’s action is the modification of its target molecules, which can lead to changes in their structure and function . This can have various molecular and cellular effects, depending on the nature of the target molecule and the specific context in which the reaction occurs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the rate and extent of the oxirane ring-opening reaction . Additionally, the presence of other reactive species in the environment can potentially compete with the oxirane for reaction with nucleophiles, thereby influencing the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl oxirane-2-carboxylate can be synthesized by reacting 2-bromo oxirane with tert-butanol under alkaline conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium hydroxide

    Solvents: Organic solvents such as dichloromethane, toluene

    Catalysts: Transition metal catalysts like titanium isopropoxide

Major Products Formed:

Scientific Research Applications

Tert-butyl oxirane-2-carboxylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZMUWXOAMOYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92223-80-8
Record name tert-Butyl oxirane-2-carboxylate
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